![molecular formula C21H20N2O2 B268575 N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
N-[2-(3-phenylpropoxy)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-phenylpropoxy)phenyl]isonicotinamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor (PPAR) alpha. It was first synthesized in 1998 by GlaxoSmithKline and has since then been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-[2-(3-phenylpropoxy)phenyl]isonicotinamide works by binding to the ligand-binding domain of PPAR alpha and preventing its activation by endogenous ligands such as fatty acids. This results in the inhibition of downstream gene expression and subsequent physiological effects.
Biochemical and physiological effects:
Studies have shown that N-[2-(3-phenylpropoxy)phenyl]isonicotinamide can improve insulin sensitivity, reduce plasma triglyceride levels, and decrease inflammation in animal models of metabolic disorders. It has also been shown to have anti-tumor effects in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments is its selectivity for PPAR alpha, which allows for precise manipulation of this receptor without affecting other PPAR isoforms. However, its relatively low potency and poor solubility can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3-phenylpropoxy)phenyl]isonicotinamide. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and diabetes. Another potential direction is its use as a tool to study the role of PPAR alpha in various physiological processes. Additionally, further research is needed to optimize the synthesis and formulation of N-[2-(3-phenylpropoxy)phenyl]isonicotinamide for use in experimental settings.
Métodos De Síntesis
The synthesis of N-[2-(3-phenylpropoxy)phenyl]isonicotinamide involves the reaction of 3-phenylpropyl bromide with 2-aminophenyl isonicotinate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with 2-bromoanisole followed by a final deprotection step to yield N-[2-(3-phenylpropoxy)phenyl]isonicotinamide.
Aplicaciones Científicas De Investigación
N-[2-(3-phenylpropoxy)phenyl]isonicotinamide has been used extensively in scientific research to study the role of PPAR alpha in various physiological processes. It has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation, making it a potential therapeutic target for metabolic disorders such as obesity and diabetes.
Propiedades
Nombre del producto |
N-[2-(3-phenylpropoxy)phenyl]isonicotinamide |
---|---|
Fórmula molecular |
C21H20N2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[2-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-12-14-22-15-13-18)23-19-10-4-5-11-20(19)25-16-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-15H,6,9,16H2,(H,23,24) |
Clave InChI |
RCOOSDSNNRLANA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.